![molecular formula C17H21N3O2 B6529308 N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]cyclohexanecarboxamide CAS No. 946239-54-9](/img/structure/B6529308.png)
N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]cyclohexanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]cyclohexanecarboxamide” is a compound that contains an oxadiazole ring, which is a five-membered heterocyclic ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom . Oxadiazoles have been found to have a wide range of applications due to their physiologically active properties .
Synthesis Analysis
Oxadiazoles are typically synthesized through the cyclization of benzophenone hydrazide, followed by the nucleophilic alkylation of the heterocyclic scaffold . The synthesized compounds are then characterized using techniques such as FT-IR, LCMS, and NMR .Molecular Structure Analysis
The oxadiazole molecule is composed of a five-membered heterocyclic ring, which includes two nitrogen atoms, one oxygen atom, and two carbon atoms . The presence of the two carbon atoms allows for two substituents in the oxadiazole ring, which can cause differences in their properties due to variations in the electronic environment .Chemical Reactions Analysis
The chemical reactions involving oxadiazoles typically involve the cyclization of benzophenone hydrazide, followed by the nucleophilic alkylation of the heterocyclic scaffold . The synthesized compounds are then characterized using techniques such as FT-IR, LCMS, and NMR .Wissenschaftliche Forschungsanwendungen
Anticancer Activity
1,3,4-Oxadiazole derivatives have been evaluated for their anticancer activity on various human tumor cell lines . The structure of the 2-aryl-vinyl substituent and benzenesulfonamide scaffold influences the anti-tumor activity .
Vasodilator Properties
Oxadiazoles have been utilized in medicinal applications as vasodilators . Vasodilators are medications that open (dilate) blood vessels, allowing blood to flow more easily.
Anticonvulsant Properties
These compounds have also been used as anticonvulsants . Anticonvulsants are a diverse group of pharmacological agents used in the treatment of epileptic seizures.
Antidiabetic Properties
Oxadiazoles have shown potential in the treatment of diabetes . They may help regulate blood sugar levels, making them potentially useful in managing diabetes.
High-Energy Molecules
Oxadiazole derivatives have established themselves as potential high-energy core . They have shown favorable oxygen balance and positive heat of formations .
Organic Light-Emitting Diodes (OLEDs)
Conjugated macrocyclic arrangements containing 1,3,4-oxadiazole core exhibit interesting electron-transfer or luminescent properties and are applied in the production of different types of conducting systems including organic light-emitting diodes .
Acetylcholinesterase Inhibitors
A series of 5-phenyl-1,3,4-oxadiazole derivatives were designed, synthesized, and evaluated as acetylcholinesterase inhibitors . These could be used for the treatment of Alzheimer’s disease .
Agriculture
Compounds based on 1,3,4-oxadiazole can act as plant protection agents due to their herbicidal, insecticidal, and fungicidal activity . This makes them valuable in modern agriculture .
Wirkmechanismus
Target of Action
Compounds with the 1,2,4-oxadiazole motif have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy . They have also been identified as potential drug candidates for the treatment of Alzheimer’s disease as acetylcholinesterase inhibitors .
Mode of Action
It is known that 1,2,4-oxadiazoles can interact with crucial amino acids present at the catalytic active site and peripheral anionic site of acetylcholinesterase . This interaction can inhibit the enzyme’s activity, which is beneficial in the treatment of Alzheimer’s disease .
Biochemical Pathways
It is known that inhibition of acetylcholinesterase can increase the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission . This can help alleviate the symptoms of Alzheimer’s disease .
Pharmacokinetics
The compound’s ic50 values observed for in-vitro anti-cancer activities were 1126 µg/ml and 1267 µg/ml, against the MCF-7 and KB cell lines respectively . This suggests that the compound has a certain degree of bioavailability.
Result of Action
Compounds with the 1,2,4-oxadiazole motif have shown significant acetylcholinesterase inhibitory activity , which can lead to increased acetylcholine levels in the synaptic cleft and enhanced cholinergic transmission .
Zukünftige Richtungen
Oxadiazoles, including “N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]cyclohexanecarboxamide”, have potential for a wide range of applications due to their physiologically active properties . Future research may focus on exploring these properties further and developing new methods of synthesizing complex structures containing oxadiazole rings .
Eigenschaften
IUPAC Name |
N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]cyclohexanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-2-15-19-20-17(22-15)13-8-10-14(11-9-13)18-16(21)12-6-4-3-5-7-12/h8-12H,2-7H2,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCZRPIDCJFQHII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(O1)C2=CC=C(C=C2)NC(=O)C3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]cyclohexanecarboxamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.